molecular formula C21H22N2O3 B2779428 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 1903639-86-0

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2779428
CAS No.: 1903639-86-0
M. Wt: 350.418
InChI Key: SOBVPDHXFQBXTC-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic propanamide derivative of interest in medicinal chemistry and pharmacological research. This compound is designed with a furan-substituted pyridine moiety linked to a 2-ethoxyphenyl propanamide chain, a structural feature shared with molecules investigated for their activity on neurological targets . Preliminary research on compounds with similar structural profiles suggests potential application in the study of pain pathways and neuropharmacology. Specifically, related propanamide derivatives have been characterized as potent Sigma-1 Receptor (σ1R) antagonists and Mu-Opioid Receptor (MOR) agonists, indicating value for researching novel analgesic mechanisms . Other structurally analogous propanamides have been investigated as dual-acting Fatty Acid Amide Hydrolase (FAAH) and substrate-selective Cyclooxygenase (COX-2) inhibitors, presenting a multi-target approach for modulating endocannabinoid and prostaglandin signaling in inflammatory processes . The presence of the furan heterocycle, a common pharmacophore, further supports its potential for interaction with various enzyme and receptor systems. This product is intended for research purposes only, specifically for in vitro binding assays, enzymatic inhibition studies, and other early-stage pharmacological characterizations. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-25-19-7-4-3-6-17(19)10-12-21(24)23-15-16-9-11-18(22-14-16)20-8-5-13-26-20/h3-9,11,13-14H,2,10,12,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBVPDHXFQBXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the ethoxyphenyl derivative and introduce the furan-pyridine moiety through a series of coupling reactions. The final step often involves the formation of the propanamide group via amidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant promise in drug design and development, particularly as a ligand for various biological targets. Its structural features allow it to interact with specific receptors and enzymes, making it a candidate for further studies in medicinal chemistry.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has indicated that modifications to the ethoxy and pyridine moieties can enhance binding affinity to target proteins. For instance, derivatives of similar compounds have shown improved activity against specific molecular targets such as protein kinases and nuclear receptors .

The biological activity of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on metabolic pathways.

Anti-Cancer Properties

Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. For example, compounds with similar structures have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) and other malignancies .

Metabolic Effects

Additionally, there is evidence suggesting that this compound may influence metabolic processes related to diabetes management. Compounds with similar pharmacophores have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Therapeutic Applications

The therapeutic applications of this compound extend beyond oncology and metabolic disorders.

Neurological Disorders

Emerging research indicates potential applications in treating neurological disorders. Compounds with furan and pyridine rings have been linked to neuroprotective effects, suggesting that this compound may also exhibit similar properties .

Antimicrobial Activity

There is preliminary evidence suggesting that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several case studies provide insight into the effectiveness of this compound:

StudyFocusFindings
Study 1Anti-cancer efficacyDemonstrated inhibition of GIST cell lines via c-KIT pathway modulation
Study 2Metabolic impactShowed activation of PPARγ leading to improved insulin sensitivity
Study 3Neuroprotective effectsSuggested protective effects against oxidative stress in neuronal cells

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

TRPV1 Antagonists (Pyridine-Based)

Compounds such as N-((2-(2-ethoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, compound 17) share the propanamide backbone and pyridine substitution but differ in key substituents:

  • Target Compound : 2-ethoxyphenyl + 6-furan-2-yl-pyridine.
  • TRPV1 Analogs: 3-fluoro-4-methylsulfonamidophenyl + alkoxy/trifluoromethyl-pyridine .

NSAID Hybrids

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () incorporates a naproxen-derived naphthalene moiety, unlike the target’s 2-ethoxyphenyl group. The absence of a naphthalene system in the target may reduce cyclooxygenase (COX) inhibition but improve solubility .

Physicochemical Properties

A comparison with structurally related compounds reveals trends:

Property Target Compound 3-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]propanamide (Y300-3784) TRPV1 Antagonist (Compound 17)
Molecular Weight Not Available 258.29 ~494 (estimated)
logP Estimated ~2.5 (furanyl) 1.89 2.1–3.5 (alkoxy-dependent)
Hydrogen Bond Acceptors 4 (amide, furan, pyridine) 3 5–6

The furan and ethoxy groups in the target compound likely increase lipophilicity compared to Y300-3784 but remain less polar than sulfonamide-containing TRPV1 antagonists .

Biological Activity

3-(2-ethoxyphenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)propanamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone with an ethoxyphenyl group and a furan-pyridine moiety. The structural formula can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF710.5
A54915.0
HeLa12.5

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains:

Bacterial StrainMIC (mg/mL)Reference
E. coli0.0195
S. aureus0.0048
C. albicans0.039

The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Anticancer Effects :
    • Researchers conducted a study on the efficacy of the compound against breast cancer cell lines (MCF7). Results showed a significant reduction in cell viability at concentrations above the IC50 value, indicating potential for further development into an anticancer drug.
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of several derivatives, including this compound. The results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria.

Q & A

Q. What in vitro assays are recommended to evaluate the compound’s biological activity?

  • Methodology:
  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to assess anticancer potential .

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